molecular formula C18H19N3O3 B5117733 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE

1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE

Cat. No.: B5117733
M. Wt: 325.4 g/mol
InChI Key: WMUDORMOBZRZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a pyrazole ring fused with a pyridine moiety and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine and phenoxy groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and phenols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-CHLOROPHENOXY)ETHAN-1-ONE
  • 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-FLUOROPHENOXY)ETHAN-1-ONE

Uniqueness

The uniqueness of 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the methylphenoxy moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-6-3-4-8-16(13)24-12-17(22)21-18(23,10-14(2)20-21)15-7-5-9-19-11-15/h3-9,11,23H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUDORMOBZRZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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